2-Butoxy-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-butoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14/h4-5,7H,2-3,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNIFEKELMHESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 2-butoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing with stringent control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The butoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Overview
2-Butoxy-5-(trifluoromethyl)aniline, a primary aromatic amine, exhibits significant chemical versatility due to its unique structural features, including a butoxy group and a trifluoromethyl group. This compound is recognized for its role in various scientific research applications spanning chemistry, biology, and medicine.
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules. Its chemical reactivity allows it to participate in various organic reactions, including:
- Oxidation : Can be oxidized to form nitroso or nitro derivatives.
- Reduction : Can be reduced to yield primary or secondary amines.
- Substitution Reactions : The butoxy and trifluoromethyl groups can engage in substitution reactions, leading to diverse derivatives.
Biology
The compound has been investigated for its potential biological activities, particularly regarding its interactions with biomolecules. Research has focused on:
- Antimicrobial Activity : Studies have explored its efficacy against various pathogens.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease processes.
Medicine
In pharmaceutical research, this compound is being evaluated as a building block for drug development. Its structural properties may contribute to the formulation of new therapeutic agents targeting various diseases .
Industrial Applications
The compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics, such as enhanced lipophilicity and stability due to the trifluoromethyl group .
Case Study 1: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In one study, synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Case Study 2: Enzyme Inhibition
A series of experiments focused on the inhibition of spleen tyrosine kinase (SYK), where modified derivatives of this compound were synthesized and evaluated for their inhibitory effects. Results indicated that certain modifications enhanced inhibitory potency, suggesting potential therapeutic applications in treating diseases related to SYK activity .
Mechanism of Action
The mechanism of action of 2-Butoxy-5-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its reactivity and interactions with biological systems.
Comparison with Similar Compounds
Structural and Electronic Properties
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group that increases the electrophilicity of the aromatic ring, while alkoxy substituents (e.g., butoxy, methoxy) are electron-donating. These competing effects influence regioselectivity in reactions and intermolecular interactions. Key analogs include:
Key Observations :
- Electronic Effects : The -CF₃ group stabilizes the ring against oxidation, while the butoxy group may slightly destabilize it due to weaker electron donation compared to smaller alkoxy groups .
Nucleophilic Substitution:
- Halogenated Analogs: Bromo- and fluoro-substituted derivatives (e.g., 2-bromo-5-(trifluoromethyl)aniline) are reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form biaryl or alkyne-linked pharmaceuticals .
- Alkoxy Analogs : Methoxy and ethoxy derivatives are often used in Schiff base formation for metal complexes with antibacterial and antitumor activity .
Stability:
- The -CF₃ group enhances thermal and metabolic stability, as seen in analogs like 2-methoxy-5-(trifluoromethyl)aniline, which is stable under basic conditions during coupling reactions .
Biological Activity
2-Butoxy-5-(trifluoromethyl)aniline, with the chemical formula and CAS number 121307-24-2, is a primary aromatic amine characterized by a butoxy group at the second position and a trifluoromethyl group at the fifth position on the benzene ring. This compound has garnered attention for its potential biological activity and interactions with biomolecules, making it a subject of various scientific investigations.
Synthesis Methods
The synthesis of this compound typically involves:
- Nitration : Starting with 2-butoxyaniline, a nitro group is introduced.
- Reduction : The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : It can be reduced to form primary or secondary amines.
- Substitution : The butoxy and trifluoromethyl groups can participate in substitution reactions, leading to various derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and stability, which influences its reactivity and interactions with biomolecules. The compound can act as either a nucleophile or electrophile, forming covalent bonds with target molecules, thus altering their structure and function.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has indicated that this compound can interact with various enzymes, potentially influencing metabolic pathways. For instance, studies have shown that it may inhibit certain enzymes involved in drug metabolism, suggesting implications for pharmacokinetics .
- Receptor Binding Affinity : In vitro assays have demonstrated that this compound exhibits binding affinity towards specific receptors, which may lead to biological responses relevant in therapeutic contexts .
- Toxicological Assessments : Toxicity studies have classified this compound as an irritant, necessitating caution in handling and application .
Comparative Biological Activity
A comparative analysis with similar compounds reveals that the unique positioning of the butoxy and trifluoromethyl groups in this compound contributes to its distinct biological profile. For example:
| Compound Name | Position of Trifluoromethyl | Biological Activity |
|---|---|---|
| This compound | Fifth | Significant enzyme inhibition |
| 2-Butoxy-4-(trifluoromethyl)aniline | Fourth | Moderate activity |
| 2-Butoxy-3-(trifluoromethyl)aniline | Third | Minimal activity |
Applications in Research and Industry
The compound is utilized in various fields:
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-Butoxy-5-(trifluoromethyl)aniline, and what reaction conditions are critical for high yield?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with 5-(trifluoromethyl)aniline derivatives. Introduce the butoxy group via alkylation using 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Step 2: Optimize reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) to minimize side products like over-alkylated species .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Structural Characterization
Q. Q2. How can researchers resolve contradictions in NMR data for this compound derivatives, particularly regarding regioselectivity?
Answer: Contradictions often arise from substituent effects on aromatic protons or butoxy chain conformation. Methodological approaches include:
- ¹H/¹³C NMR: Compare chemical shifts with computational predictions (DFT calculations) to assign signals. The trifluoromethyl group deshields adjacent protons (δ ~7.2–7.5 ppm), while butoxy protons appear at δ 1.0–4.0 ppm .
- NOESY/ROESY: Detect spatial proximity between butoxy and aromatic protons to confirm substitution patterns .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, especially if unexpected tautomers or rotamers form .
Biological Activity and Assay Design
Q. Q3. What strategies are recommended for designing enzyme inhibition assays using this compound as a potential inhibitor?
Answer:
- Target Selection: Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450, kinases) due to the compound’s lipophilic trifluoromethyl and butoxy groups .
- Assay Conditions: Use fluorescence polarization or SPR to measure binding affinity (Kd). Maintain pH 7.4 (PBS buffer) and include DMSO (<1% v/v) for solubility .
- Control Experiments: Test against structural analogs (e.g., methoxy or ethoxy derivatives) to assess the impact of the butoxy chain on potency .
Chemical Reactivity and Stability
Q. Q4. How does the butoxy group influence the chemical stability of this compound under acidic or oxidative conditions?
Answer:
- Acidic Conditions: The butoxy group is susceptible to hydrolysis in strong acids (e.g., HCl/H2O), forming 5-(trifluoromethyl)aniline. Stabilize by storing at neutral pH and avoiding prolonged exposure to H<sup>+</sup> .
- Oxidative Conditions: The trifluoromethyl group enhances oxidative stability, but the aniline moiety may oxidize to nitro derivatives. Use antioxidants (e.g., BHT) in storage solutions .
Data Analysis and Reproducibility
Q. Q5. How should researchers address low reproducibility in Suzuki-Miyaura coupling reactions involving this compound?
Answer: Common issues include palladium catalyst poisoning or boronic acid impurities. Mitigation steps:
- Catalyst Optimization: Use Pd(PPh3)4 (2–5 mol%) with rigorous degassing to prevent oxidation .
- Purification of Reagents: Pre-treat boronic acids with activated charcoal to remove inhibitors.
- Reaction Monitoring: Track progress via TLC or LC-MS to identify intermediates or side products early .
Safety and Handling
Q. Q6. What safety protocols are essential when handling fluorinated anilines like this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal: Neutralize acidic residues with NaHCO3 before disposal. Collect fluorinated waste separately for incineration .
- Emergency Measures: Equip labs with eyewash stations and ethanol for skin decontamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
